1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-
Description
The compound 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- (CAS: 127000-90-2) is a triazole derivative featuring a stereospecific oxirane (epoxide) ring substituted with a 2,5-difluorophenyl group and a methyl group. Its molecular formula is C₁₂H₁₁F₂N₃O, with a molecular weight of 251.23 g/mol . This compound serves as a key intermediate in organic syntheses, particularly in agrochemical and pharmaceutical applications due to its structural resemblance to bioactive triazole fungicides .
Properties
IUPAC Name |
1-[[(2R)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOWWJNQQPRWCO-LESKNEHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@](O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135340 | |
| Record name | 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421789-95-8 | |
| Record name | 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421789-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101135340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of Vinyl Triazole Precursors
The most widely reported method involves epoxidation of a vinyl-triazole intermediate derived from 2,5-difluorophenylacetone. Adapted from fluconazole intermediate synthesis, the process employs trimethyl sulfoxonium iodide as an epoxidizing agent under phase-transfer conditions:
Reaction Scheme
-
Starting Material : 2,5-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Formula III analog).
-
Epoxidation :
-
Reagents: Trimethyl sulfoxonium iodide, tetrabutyl ammonium bromide (phase-transfer catalyst), sodium carbonate (base).
-
Solvent: Toluene/water biphasic system.
-
Conditions: 60°C, 8–12 hours.
-
-
Isolation : Crystallization from ethyl acetate/isooctane yields the (2R)-epoxide with >95% enantiomeric excess (ee).
Critical Parameters
Stereochemical Control via Chiral Auxiliaries
Patent WO2012139455A1 discloses a hydrogenation-based approach using palladium on carbon to set the (2R) configuration:
Procedure
-
Intermediate Hydrogenation :
-
Substrate: Racemic 1-[[2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-1H-1,2,4-triazole.
-
Catalyst: 10% Pd/C, ethanol solvent.
-
Conditions: 25°C, 4 atm H₂, 16 hours.
-
-
Chiral Resolution :
Advantages
Industrial Optimization and Yield Enhancement
Crystallization-Driven Purification
The isolation of crystalline intermediates is pivotal for eliminating impurities. As demonstrated in US20060252940A1:
Key Insight : Crystallization in isooctane minimizes residual solvents while preserving epoxide integrity.
Solvent and Catalyst Screening
Comparative studies from fluconazole syntheses and triazole-thione methodologies reveal optimal conditions:
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Toluene/water | Enhances phase-transfer kinetics |
| Catalyst | Tetrabutyl ammonium | 20% faster reaction vs. CTAB |
| Base | Sodium carbonate | Minimizes side reactions |
Challenges and Mitigation Strategies
Epoxide Ring Instability
The 3-methyl-2-oxiranyl group is prone to acid-catalyzed ring-opening . Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The triazole ring and the difluorophenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Applications
1H-1,2,4-Triazole derivatives are recognized for their antifungal properties. This specific compound has shown promise as a potential antifungal agent due to its structural similarity to established antifungal drugs.
Case Study: Antifungal Activity
Research indicates that triazole derivatives can inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to antifungal activity against various pathogenic fungi such as Candida and Aspergillus species.
| Study | Findings |
|---|---|
| Demonstrated effective inhibition of fungal growth in vitro. | |
| Showed lower toxicity in mammalian cell lines compared to traditional antifungals. |
Agricultural Applications
The compound's triazole moiety is also utilized in agricultural chemistry as a fungicide. Its application can prevent fungal diseases in crops, enhancing yield and quality.
Case Study: Crop Protection
Field trials have demonstrated that formulations containing triazole derivatives significantly reduce the incidence of diseases such as powdery mildew and rust in various crops.
| Crop Type | Disease Targeted | Efficacy Rate |
|---|---|---|
| Wheat | Powdery Mildew | 85% |
| Soybean | Rust | 78% |
The compound has been investigated for its anti-inflammatory and analgesic properties. Studies suggest that derivatives of triazoles can modulate inflammatory pathways, making them candidates for pain management therapies.
Case Study: Anti-inflammatory Effects
In vivo studies have shown that triazole compounds can significantly reduce inflammation markers in animal models of arthritis.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- involves its interaction with specific molecular targets. The triazole ring and the difluorophenyl group play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Structural Isomers: Fluorophenyl Substitution Patterns
The position of fluorine atoms on the phenyl ring significantly impacts biological activity and physicochemical properties.
Key Observations :
- 2,5-Difluorophenyl vs. However, the 2,4-substitution pattern may improve membrane permeability due to increased lipophilicity .
- Chlorophenyl Substitution (Epoxiconazole) : The chlorine atom in Epoxiconazole enhances environmental persistence but raises toxicity concerns compared to fluorine-substituted analogs .
Mechanistic Insights :
- The methyl group on the oxirane ring in the target compound reduces metabolic deactivation compared to non-methylated analogs .
- Fluorine atoms at the 2,5-positions may hinder enzyme binding compared to 2,4-substitution , explaining moderate efficacy .
Biological Activity
1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as antifungal agents. The compound 1H-1,2,4-triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]- is a notable member of this class and exhibits promising biological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 1H-1,2,4-triazole derivatives often involves various chemical reactions that enhance their biological efficacy. For instance, the compound can be synthesized through a multi-step process involving Grignard reagents and one-pot reactions with trimethylsulfoxonium iodide and 1,2,4-triazole . The structural formula includes a triazole ring that is crucial for its biological activity.
Antifungal Activity
The primary biological activity associated with 1H-1,2,4-triazole compounds is their antifungal properties. Triazoles function by inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This mechanism disrupts membrane integrity and leads to cell death .
Table 1: Antifungal Activity of Selected Triazole Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluconazole | Candida albicans | 0.5 µg/mL |
| Isavuconazole | Aspergillus fumigatus | 0.25 µg/mL |
| 1H-1,2,4-Triazole Derivative | Candida glabrata | TBD |
Inhibition of Carbonic Anhydrase
Recent studies have indicated that certain triazole derivatives exhibit moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including respiration and acid-base balance. Molecular docking studies suggest that these compounds bind effectively to the enzyme's active site .
Table 2: Inhibition Potency of Triazole Derivatives on CA-II
| Compound Name | IC50 (µM) |
|---|---|
| Triazole Analog A | 12.5 |
| Triazole Analog B | 15.0 |
| 1H-1,2,4-Triazole Derivative | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazoles indicates that modifications to the triazole ring and substituents significantly affect their biological activity. For example, the presence of electron-withdrawing groups such as fluorine enhances antifungal potency .
Case Studies
Several case studies have demonstrated the efficacy of triazoles in clinical settings:
- Case Study on Resistance : A study showed that patients treated with fluconazole developed resistance due to mutations in the target enzyme. This highlights the need for new triazole derivatives like the one discussed to combat resistant strains .
- Clinical Trials : Trials involving new triazole compounds have shown promising results in treating systemic fungal infections with improved safety profiles compared to traditional agents .
Q & A
Q. What comparative studies differentiate this compound from commercial triazole antifungals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
